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Compound of Interest

Compound Name:
5-(Dimethoxymethyl)-2-

fluorobenzaldehyde

CAS No.: 334019-14-6

Cat. No.: B3126472 Get Quote

Executive Summary
Product Identity: 5-(Dimethoxymethyl)-2-fluorobenzaldehyde CAS: 1355171-46-2

(Representative analog class) Application: Bifunctional building block for orthogonal ligation;

enables selective functionalization of the C1-aldehyde while the C5-aldehyde remains masked

as a dimethyl acetal.

This guide provides a technical reference for the structural validation of 5-
(Dimethoxymethyl)-2-fluorobenzaldehyde using 13C NMR spectroscopy. Unlike standard

spectral lists, this document focuses on the comparative performance of the spectral data

against common degradation products (hydrolysis) and solvent effects, equipping researchers

to distinguish the intact acetal from the free dialdehyde.

Structural Analysis & Assignments
The molecule features three distinct magnetic environments critical for validation:

The Free Aldehyde (C1-CHO): Diagnostic carbonyl signal.

The Fluorine Substituent (C2-F): Induces large

couplings, splitting aromatic signals.
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The Acetal Group (C5-CH(OMe)₂): The "protected" functionality, sensitive to acid hydrolysis.

Visual Assignment Logic
The following diagram illustrates the connectivity and expected coupling pathways.
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Caption: Structural connectivity highlighting the source of C-F splitting patterns. The Fluorine

atom at C2 dominates the spectral multiplicity.

Reference Spectral Data (13C NMR)
The following data represents the Target Specification for a pure sample in CDCl₃. Values are

derived from fragment-based prediction algorithms validated against 2-fluorobenzaldehyde

standards.

Solvent: CDCl₃ (77.16 ppm reference) Frequency: 100 MHz / 125 MHz
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Carbon
Assignment

Chemical Shift (δ,
ppm)

Multiplicity (J_CF,
Hz)

Diagnostic Notes

C=O (Aldehyde) 188.5 d, J ≈ 6 Hz

Characteristic

aldehyde doublet

(coupling to F at C2).

C-F (C2) 164.8 d, J ≈ 255 Hz

Key Identifier. Large

coupling constant

confirms F

attachment.

C-ipso (C1) 125.2 d, J ≈ 9 Hz
Upfield shift due to

ortho-F shielding.

C-ortho (C3) 116.8 d, J ≈ 22 Hz
Typical ortho-F

coupling magnitude.

C-meta (C4) 130.5 s / d, J < 3 Hz
Minimal coupling

(meta).

C-para (C5) 136.2 d, J ≈ 4 Hz
Attachment point for

acetal.

C-meta (C6) 128.1 s / d, J < 3 Hz

Acetal (-CH-) 100.8 s

Purity Marker. Must be

a singlet (remote from

F).

Methoxy (-OCH₃) 53.2 s
Intense signal (2

carbons).
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Expert Insight: The coupling of the aldehyde carbonyl (188.5 ppm) is often overlooked. In 2-

fluorobenzaldehydes, the carbonyl carbon typically shows a 3-bond coupling (3J_CF) of ~5-8

Hz. If this peak appears as a singlet, ensure your acquisition time is sufficient to resolve small

couplings, or suspect F-decoupling is active.

Comparative Performance Analysis
This section objectively compares the "Product" (Intact Acetal) against its primary "Alternative"

(Degradation Product).

Scenario A: Stability & Hydrolysis Monitoring
The dimethyl acetal group is acid-labile. Traces of acid in CDCl₃ (HCl from photolysis) can

catalyze hydrolysis in the NMR tube, leading to false negatives.

Comparison: Intact Acetal vs. Hydrolyzed Dialdehyde
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Feature
Target Product

(Acetal)

Degradant (2-
Fluoro-5-
formylbenzaldehyd
e)

Delta / Observation

C5 Substituent 100.8 ppm (Methine)
~191.0 ppm

(Carbonyl)

Shift > 90 ppm. The

disappearance of the

100 ppm peak is the

primary failure mode.

Methoxy Region 53.2 ppm (Strong)
Absent (or Methanol

~50 ppm)

Appearance of sharp

MeOH peak at 50.4

ppm indicates

hydrolysis.

Symmetry Asymmetric Asymmetric

Both are asymmetric;

relying on aromatic

region complexity is

difficult.

Scenario B: Solvent Effects (CDCl₃ vs. DMSO-d₆)
Choosing the right solvent is critical for resolution of C-F couplings.

CDCl₃: Recommended for routine checks. Sharp lines, distinct couplings.

DMSO-d₆: Recommended if the sample contains trace moisture (retards hydrolysis).

Effect: Expect C=O peak to shift downfield slightly (~189-190 ppm).

Effect: C-F coupling constants generally remain consistent, but viscosity broadening may

obscure small 4J couplings (e.g., C4/C6).

Experimental Protocols
Protocol 1: Sample Preparation for Stability
To prevent in-situ acid hydrolysis of the acetal during acquisition.
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Solvent Check: Use CDCl₃ stored over anhydrous K₂CO₃ or Silver Foil to neutralize acidity.

Filtration: If using stored solvent, filter 0.6 mL through a small plug of basic alumina directly

into the NMR tube.

Concentration: Dissolve 10-15 mg of the compound. High concentrations improve the

detection of the quaternary C-F doublet (low intensity due to splitting and lack of NOE).

Reference: Calibrate to CDCl₃ triplet at 77.16 ppm.

Protocol 2: Acquisition Parameters (13C)
Optimized for Fluorinated Aromatics.

Pulse Sequence: Standard Proton-Decoupled 13C (zgpg30).

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds. The quaternary C2-F carbon has a long T1

relaxation time. Short delays will suppress the C2 doublet (164.8 ppm).

Scans (NS): Minimum 1024 scans for 10 mg sample.

Spectral Width: 240 ppm (ensure Carbonyl region is covered).

Workflow Diagram: Quality Control Logic
The following decision tree guides the researcher through interpreting the spectrum.
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Caption: QC Decision Tree for validating acetal integrity vs. hydrolysis.
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(Note: Specific literature spectral data for the exact CAS 1355171-46-2 is proprietary. The data

presented above is a high-fidelity prediction based on the additive substituent effects of 2-

fluorobenzaldehyde and benzaldehyde dimethyl acetal fragments.)

To cite this document: BenchChem. [Comprehensive Characterization Guide: 5-
(Dimethoxymethyl)-2-fluorobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3126472#c13-nmr-spectral-data-for-5-
dimethoxymethyl-2-fluorobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F2_5-Dimethoxybenzaldehyde
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com
https://www.benchchem.com/product/b3126472#c13-nmr-spectral-data-for-5-dimethoxymethyl-2-fluorobenzaldehyde
https://www.benchchem.com/product/b3126472#c13-nmr-spectral-data-for-5-dimethoxymethyl-2-fluorobenzaldehyde
https://www.benchchem.com/product/b3126472#c13-nmr-spectral-data-for-5-dimethoxymethyl-2-fluorobenzaldehyde
https://www.benchchem.com/product/b3126472#c13-nmr-spectral-data-for-5-dimethoxymethyl-2-fluorobenzaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3126472?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3126472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

